molecular formula C21H16BrFN2O3S B2475591 (Z)-ethyl 2-(5-(4-bromobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate CAS No. 786678-03-3

(Z)-ethyl 2-(5-(4-bromobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate

Cat. No.: B2475591
CAS No.: 786678-03-3
M. Wt: 475.33
InChI Key: BWSQBZKDSOLISK-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-ethyl 2-(5-(4-bromobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate” is a thiazolidinone derivative featuring a 4-bromobenzyl group at position 5, a 4-fluorophenyl group at position 3, and a cyanoacetate moiety at position 2 of the thiazolidinone core. Thiazolidinones are heterocyclic compounds with a five-membered ring containing sulfur, nitrogen, and a ketone group, often associated with diverse biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .

The synthesis of this compound likely involves a Knoevenagel condensation reaction, where a thiazolidinone precursor reacts with ethyl cyanoacetate in the presence of a base catalyst (e.g., morpholine or piperidine) . Similar methodologies described in the literature employ ethanol or DMF as solvents under mild heating (50–80°C), yielding products with moderate efficiency (e.g., 44–60% yields) .

Properties

IUPAC Name

ethyl (2Z)-2-[5-[(4-bromophenyl)methyl]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrFN2O3S/c1-2-28-21(27)17(12-24)20-25(16-9-7-15(23)8-10-16)19(26)18(29-20)11-13-3-5-14(22)6-4-13/h3-10,18H,2,11H2,1H3/b20-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSQBZKDSOLISK-JZJYNLBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)Br)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)Br)C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(5-(4-bromobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article explores the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of bromine and fluorine substituents enhances its pharmacological profile. The molecular formula is C20H18BrFN3O3SC_{20}H_{18}BrFN_3O_3S, and it has a molecular weight of approximately 463.34 g/mol.

Research indicates that compounds with similar structures often exert their biological effects through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The thiazolidinone moiety is known to interact with various biological targets, potentially modulating pathways involved in inflammation and cancer progression.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. The compound was found to inhibit COX-2 with an IC50 value comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) . This suggests its potential as a lead compound for developing new anti-inflammatory agents.

Anticancer Activity

Recent investigations into the anticancer properties of this compound have revealed promising results. In vivo studies showed that treatment with the compound significantly reduced tumor volume in models of Ehrlich ascites carcinoma (EAC). The mechanism was linked to apoptosis induction, evidenced by increased caspase-3 expression and decreased osteopontin levels . Histopathological evaluations confirmed improved tissue integrity in liver and kidney samples post-treatment.

Data Table: Summary of Biological Activities

Biological Activity Method IC50/Effect Reference
COX-2 InhibitionIn vitro6 µM
Anticancer (EAC)In vivoSignificant reduction in tumor volume
Apoptosis InductionIn vivoIncreased caspase-3 expression

Case Studies

  • In Vitro COX Inhibition Study :
    A study evaluated the anti-inflammatory potential of the compound through COX inhibition assays. Results indicated a selective inhibition of COX-2 over COX-1, highlighting its therapeutic potential with reduced gastrointestinal side effects compared to traditional NSAIDs .
  • In Vivo Anticancer Efficacy :
    Another study focused on the anticancer effects against EAC cells in mice. The results showed that treatment with this compound led to significant apoptosis in cancer cells, suggesting its use as a chemotherapeutic agent .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the thiazolidinone family, characterized by a thiazolidine ring fused with a cyanoacetate moiety. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity. For instance, a related compound was synthesized from a mixture of 3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 2-bromo-1-(4-bromophenyl)ethanone, yielding colorless crystals with an 86% yield .

Anticancer Properties

Recent studies have demonstrated that compounds similar to (Z)-ethyl 2-(5-(4-bromobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate exhibit promising anticancer activity. For example, compounds derived from thiazolidinones have shown significant antimitotic activity against various human tumor cell lines, with mean GI50 values indicating effective growth inhibition at low concentrations . The National Cancer Institute's Developmental Therapeutics Program has evaluated these compounds, revealing their potential as anticancer agents.

Case Study:
In an experimental setup, a derivative was tested across approximately sixty cancer cell lines, resulting in an average inhibition rate of 12.53%, highlighting its efficacy against cancerous cells .

Anti-inflammatory Activity

The compound also shows potential as an anti-inflammatory agent. In silico docking studies suggest that it may selectively inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The binding affinity of the compound to 5-LOX was significantly higher than to cyclooxygenase-2 (COX-2), indicating a selective mechanism that could minimize side effects typically associated with non-selective anti-inflammatory drugs .

Experimental Findings:
Molecular docking simulations revealed strong interactions between the compound and specific amino acids within the active site of 5-LOX, suggesting that further structural optimization could enhance its therapeutic profile .

Summary of Applications

ApplicationDescriptionEvidence/Case Studies
Anticancer Effective against various human tumor cell lines with significant growth inhibition rates.NCI evaluation showed average inhibition rate of 12.53% across multiple cancer types .
Anti-inflammatory Potential selective inhibitor of 5-lipoxygenase, reducing inflammation with fewer side effects.In silico studies demonstrated strong binding affinity to 5-LOX over COX-2 .

Chemical Reactions Analysis

Cyclocondensation Reactions

The compound participates in cyclocondensation reactions under catalytic conditions. For example:

  • Polyhydroquinoline synthesis : Ethyl cyanoacetate analogs react with dimedone and aldehydes under reflux conditions using Ag/CuO/MCM-48 catalysts, yielding heterocycles in 88–97% yields .

  • Mechanism : Likely involves nucleophilic attack on carbonyl groups, followed by cyclization to form six-membered rings .

Substitution Reactions

The aromatic rings (4-bromobenzyl and 4-fluorophenyl) undergo electrophilic/nucleophilic substitution :

  • Bromine substitution : The bromine atom can be replaced via SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines).

  • Fluorine substitution : Less reactive, but may participate in metal-catalyzed coupling reactions under specific conditions.

Oxidation/Reduction

Reactivity of the thiazolidinone ring :

  • Oxidation : Conversion of the 4-oxo group to carbonyl derivatives using oxidants like KMnO₄.

  • Reduction : Potential reduction of the carbonyl group to alcohol or amine derivatives using LiAlH₄.

Nucleophilic Addition

The cyano group and ester functionalities enable:

  • Michael addition : Attack by nucleophiles (e.g., enolates) on the α,β-unsaturated ester moiety.

  • Knoevenagel condensation : Participation in β-keto ester formation with aldehydes/ketones .

Analytical and Reaction Optimization

Key findings from literature:

Reaction Type Conditions Key Observations Yield Reference
CyclocondensationAg/CuO/MCM-48 catalyst, EtOH refluxHigh-yield synthesis of heterocycles88–97%
Substitution (SNAr)Strong nucleophiles, basic conditionsSelective replacement of bromineNot reported
OxidationKMnO₄, acidic conditionsConversion to carbonyl derivativesNot reported
Knoevenagel condensationAldehyde/ketone, NH₃, EtOH refluxFormation of β-keto esters61–91%

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives are structurally diverse, with variations in substituents significantly influencing their physicochemical and biological properties. Below is a comparative analysis of the target compound and its analogs:

Key Findings:

Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound enhances metabolic stability compared to 4-chlorophenyl in ’s analog, as fluorine’s electronegativity reduces oxidative degradation .

Synthetic Efficiency: Yields for thiazolidinone derivatives vary widely (44–60%), influenced by substituent bulkiness and catalyst choice. For instance, morpholine in resulted in 44.73% yield, while DMF-DMA in improved reaction kinetics .

Structural Similarity Analysis: Tanimoto coefficients (a metric for chemical similarity) suggest moderate similarity (~0.6–0.7) between the target compound and ’s analog, primarily due to shared bromoaryl and thiazolidinone motifs . Graph-based comparisons highlight the thiazolidinone core as a conserved scaffold, with substituent variations altering electronic profiles (e.g., fluorine’s inductive effects vs. chlorine’s polarizability) .

Research Implications

The target compound’s 4-fluorophenyl and cyanoacetate groups position it as a promising candidate for further pharmacological studies, particularly in contexts requiring metabolic stability and targeted electrophilic interactions. Comparative data underscore the importance of substituent optimization in balancing lipophilicity, solubility, and bioactivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-ethyl 2-(5-(4-bromobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. A typical approach involves refluxing thiosemicarbazide derivatives with chloroacetic acid, sodium acetate, and appropriate carbonyl precursors in a DMF/acetic acid mixture (2–4 hours). Recrystallization from DMF-ethanol yields the product . For Z-isomer specificity, reaction conditions (e.g., solvent polarity, temperature) must be tightly controlled to favor the desired stereochemistry .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • X-ray crystallography : Determines absolute configuration and validates the Z-isomer geometry via bond angles and torsion angles (e.g., C=C and C=N bond lengths ~1.35–1.40 Å) .
  • NMR : 1^1H and 13^13C NMR identify substituent environments (e.g., cyanoacetate protons at δ ~3.8–4.2 ppm, aromatic protons for bromobenzyl/fluorophenyl groups) .
  • IR : Confirms carbonyl (C=O, ~1700–1750 cm1^{-1}) and nitrile (C≡N, ~2200–2250 cm1^{-1}) functionalities .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HeLa) to assess IC50_{50} values .

Advanced Research Questions

Q. How can researchers optimize the reaction yield during the synthesis of this compound?

  • Methodology :

  • Solvent optimization : Replace DMF with polar aprotic solvents (e.g., THF, DMSO) to enhance intermediate solubility .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or bases (e.g., triethylamine) to accelerate cyclization .
  • Temperature control : Lowering reflux temperature (e.g., 80°C vs. 100°C) may reduce side reactions while maintaining stereoselectivity .

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Methodology :

  • Substituent effect analysis : Compare bioactivity of derivatives with varying substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to identify structure-activity relationships (SAR) .
  • Assay standardization : Replicate experiments under identical conditions (e.g., pH, incubation time) to isolate variables causing discrepancies .

Q. What computational methods assist in studying the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., bacterial dihydrofolate reductase) .
  • MD simulations : Analyze stability of ligand-protein complexes (e.g., 50 ns simulations in GROMACS) to validate docking results .

Q. How can the mechanism of action for its observed antimicrobial effects be investigated?

  • Methodology :

  • Enzymatic inhibition assays : Measure activity of target enzymes (e.g., β-lactamase) pre- and post-treatment with the compound .
  • Gene expression profiling : Use RT-qPCR to quantify changes in resistance genes (e.g., mecA in MRSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.